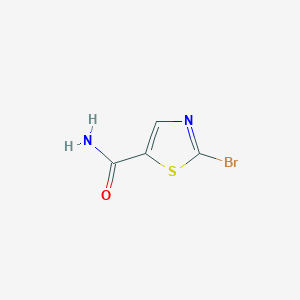

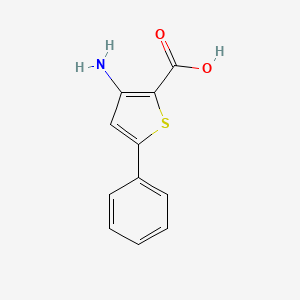

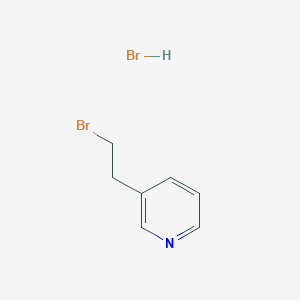

![molecular formula C6H9N3S B1290288 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine CAS No. 912771-25-6](/img/structure/B1290288.png)

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine

説明

“1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications, including their use as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, including “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine”, is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be influenced by various factors, including the structure of the starting reagents . For instance, when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be determined using various techniques. For instance, the IR and NMR spectra can provide information about the compound’s functional groups and chemical environment .科学的研究の応用

Anticancer Agent Development

The structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles has been explored for potential anticancer properties. Research indicates that derivatives of this compound show moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines such as prostate, colon cancer, and leukemia . This suggests its utility in the development of targeted cancer therapies.

Antimicrobial and Antibacterial Applications

Compounds within this class have demonstrated significant antimicrobial and antibacterial activity. This makes them valuable for the synthesis of new drugs that can combat resistant strains of bacteria and treat various infectious diseases .

Anti-inflammatory Uses

The anti-inflammatory properties of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles make them candidates for the treatment of chronic inflammatory diseases. They could be used to develop medications that alleviate inflammation-related symptoms in conditions like arthritis and inflammatory bowel disease .

Immunomodulatory Effects

These compounds have shown potential as immunomodulatory agents. They could be used to modulate the immune system in autoimmune diseases or to enhance the immune response in immunodeficient conditions .

Tuberculostatic Agents

The tuberculostatic activity of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles is of particular interest in the fight against tuberculosis. They could lead to the creation of new treatments that are more effective against drug-resistant forms of the tuberculosis bacterium .

Catalysts in Asymmetric Synthesis

The spatial structure of these compounds provides opportunities for their use as catalysts in asymmetric synthesis. This application is crucial in the pharmaceutical industry for the production of enantiomerically pure substances, which can have different therapeutic effects.

作用機序

Target of Action

Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

The chemical reactions of similar compounds are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The type of product formed depends on the structure of the starting reagents .

Biochemical Pathways

Similar compounds have been shown to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Result of Action

Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

将来の方向性

The future directions for research on “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” and related compounds could include further exploration of their pharmaceutical applications, given their broad range of biological activities . Additionally, new synthetic methods for assembling their heterocyclic system and functionalizing these compounds could also be explored .

特性

IUPAC Name |

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSGPRPKBJAGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240643 | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine | |

CAS RN |

912771-25-6 | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)